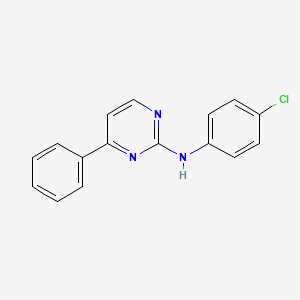

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Descripción general

Descripción

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrimidine ring.

Métodos De Preparación

The synthesis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine typically involves several steps. One common method starts with the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine has been primarily studied for its role as a therapeutic agent in oncology, specifically targeting mutated forms of the epidermal growth factor receptor (EGFR). The compound exhibits strong inhibitory activity against several mutant forms of EGFR, including the L858R and T790M mutations, which are commonly associated with non-small cell lung cancer (NSCLC) resistance to existing therapies.

Pharmacological Studies

In pharmacological studies, this compound has demonstrated promising results in preclinical models. Its selectivity for mutant EGFR over wild-type forms suggests a favorable therapeutic index.

Case Studies

A notable study highlighted the compound's efficacy in inhibiting cell proliferation in NSCLC cell lines harboring specific EGFR mutations. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that this compound could be developed as a targeted therapy for resistant NSCLC cases .

Structural Characterization

The structural properties of this compound have been elucidated using advanced techniques such as X-ray crystallography. Two polymorphic forms of the compound were identified, revealing differences in their packing arrangements and hydrogen bonding interactions, which could influence their biological activity and solubility profiles .

Polymorphism Data Table

| Polymorph | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| I | Monoclinic | P21/c | N-HN hydrogen bonds |

| II | Triclinic | P1 | N-HCl hydrogen bonds |

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of protozoan parasites, thereby exerting its antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine can be compared with other similar compounds, such as:

2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their biological activities.

4-Phenylpyrimidine derivatives: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of 2-aminopyrimidine derivatives. The structural formula can be represented as follows:

This compound features a chlorophenyl group and a phenyl group attached to a pyrimidine core, which contributes to its unique biological properties.

Target Organisms

Research indicates that this compound exhibits significant activity against various pathogens, including:

- Trypanosoma brucei rhodesiense : This organism is responsible for sleeping sickness.

- Plasmodium falciparum : The causative agent of malaria.

The compound's mechanism of action involves interference with the life cycles of these parasites, leading to their inhibition or death .

Biochemical Pathways

The compound has been shown to inhibit specific kinases, which are crucial for various cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, particularly in cancer cells. For instance, it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by modulating signaling pathways involved in cell growth .

Antiparasitic Activity

Studies have highlighted the antitrypanosomal and antiplasmodial activities of this compound. In laboratory settings, it has shown promising results against both Trypanosoma and Plasmodium species, suggesting its potential as a therapeutic agent for treating these diseases .

Anticancer Properties

The compound's ability to inhibit cancer cell growth has been documented in several studies. It acts on various cancer cell lines by disrupting critical signaling pathways, leading to reduced cell viability and proliferation. For example, it has been effective against breast cancer cells, indicating its potential use in oncology .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has demonstrated activity against various bacterial strains, which highlights its versatility as a potential therapeutic agent beyond antiparasitic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiparasitic Efficacy : In vitro studies showed that this compound significantly inhibited the growth of Plasmodium falciparum with an IC50 value indicating potent activity .

- Anticancer Activity : A recent study reported that this compound effectively inhibited PLK4 (Polo-like kinase 4), a key regulator in centriole duplication, with an IC50 value of 0.0067 μM, showcasing its potential in cancer therapy .

- Antimicrobial Studies : The compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, further supporting its broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Pyrimidine Core | Antiparasitic, Anticancer |

| 4-Phenylpyrimidine Derivatives | Pyrimidine Core | Antimicrobial |

| N-(substituted phenyl) derivatives | Varies | Diverse biological activities |

This comparison illustrates that while many compounds share structural similarities, the specific substituents on the pyrimidine core can significantly influence their biological activities.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRVZTGEKVVKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.